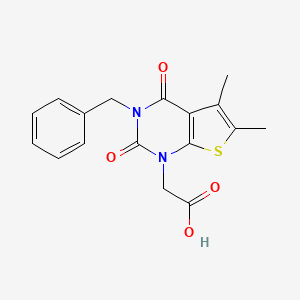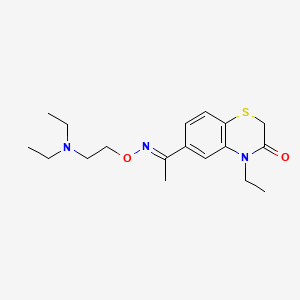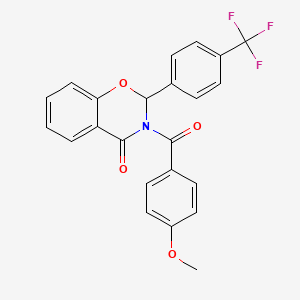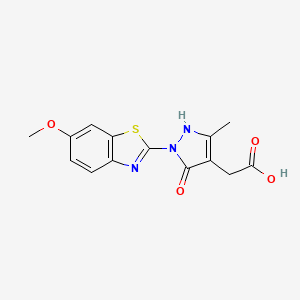
6,6'-Thiodipurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Thiodipurine is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. It is structurally similar to other thiopurines, which are known for their therapeutic applications, particularly in the treatment of certain types of leukemia and autoimmune diseases
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Thiodipurine typically involves the alkylation of 6-thiopurine. One common method includes the reaction of 6-thiopurine with alkylating agents under controlled conditions . Another approach involves the reaction of 6-halogenopurines with mercaptans, which leads to the formation of 6-thiopurine derivatives . Cyclization of 6-alkylthio-4,5-diaminopyrimidines is also a known method for synthesizing these compounds .
Industrial Production Methods: Industrial production of 6,6’-Thiodipurine follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multi-step synthesis and purification techniques. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Thiodipurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiopurines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6,6’-Thiodipurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of leukemia and other cancers.
Mecanismo De Acción
The mechanism of action of 6,6’-Thiodipurine involves its incorporation into DNA and RNA, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA function, leading to cell death. The compound also inhibits several key enzymes involved in nucleotide synthesis and metabolism, further contributing to its cytotoxic effects . The primary molecular targets include hypoxanthine-guanine phosphoribosyltransferase and thiopurine S-methyltransferase .
Comparación Con Compuestos Similares
6-Thioguanine: Another thiopurine used in the treatment of leukemia.
6-Mercaptopurine: Widely used in the treatment of acute lymphocytic leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
Uniqueness: 6,6’-Thiodipurine is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Compared to other thiopurines, it may offer different therapeutic profiles and reduced toxicity in certain applications .
Propiedades
Número CAS |
90947-51-6 |
|---|---|
Fórmula molecular |
C10H6N8S |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
6-(7H-purin-6-ylsulfanyl)-7H-purine |
InChI |
InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) |
Clave InChI |
RRQKBHIMPMKQDM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)









![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
